(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one

Description

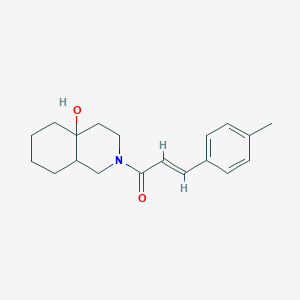

The compound (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one features a propenone bridge linking a p-tolyl aromatic ring and a 4a-hydroxyoctahydroisoquinoline moiety. The (E)-configuration ensures spatial alignment of functional groups, optimizing intermolecular interactions. This structural duality suggests applications in medicinal chemistry, particularly in targeting proteins with polar and non-polar binding pockets .

Properties

IUPAC Name |

(E)-1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-15-5-7-16(8-6-15)9-10-18(21)20-13-12-19(22)11-3-2-4-17(19)14-20/h5-10,17,22H,2-4,11-14H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRVLKZZWCCNFP-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)N2CCC3(CCCCC3C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CCCCC3C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a unique structure that includes an isoquinoline moiety, which is often associated with various biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H25NO2

- Molecular Weight : 313.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Isoquinoline derivatives have been shown to exhibit a range of pharmacological effects, including:

- Antioxidant Activity : Compounds with isoquinoline structures often demonstrate significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Activity : There is evidence suggesting that similar compounds possess antimicrobial properties against various pathogens, including bacteria and fungi.

- Cytotoxicity : Some studies indicate that isoquinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Antioxidant Activity

A study evaluating the antioxidant capacity of isoquinoline derivatives found that compounds similar to this compound exhibited significant free radical scavenging activity. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

Antimicrobial Activity

Research has demonstrated that isoquinoline derivatives can inhibit the growth of various bacterial strains. For instance, a derivative with a similar structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have shown that certain isoquinoline compounds can induce cell death in cancer cell lines. The mechanism appears to involve the activation of caspases and subsequent apoptosis. For example, one study reported that a related compound reduced cell viability in human breast cancer cells by over 50% at specific concentrations.

Case Studies

- Case Study 1 : A derivative of the compound was tested for its efficacy against lung cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Case Study 2 : In a clinical trial involving patients with bacterial infections resistant to standard treatments, a related isoquinoline compound showed promise in reducing infection rates, supporting its use as an adjunct therapy.

Comparison with Similar Compounds

Core Scaffold Variations

- Octahydroisoquinoline vs. Dihydroisoquinoline: The target compound’s octahydroisoquinoline moiety (fully saturated) contrasts with dihydroisoquinoline derivatives (e.g., (R,E)-3-(4-bromophenyl)-1-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2-yl)prop-2-en-1-one in ). The 4a-hydroxy group in the target compound introduces a hydrogen-bond donor absent in non-hydroxylated analogs like (E)-1-(3,4-dihydroisoquinolin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (), which could enhance solubility and target affinity .

- The hydroxy group in the target compound contrasts with methoxy groups in (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (), which may decrease metabolic stability due to demethylation susceptibility .

Physicochemical Properties

Electronic and Solubility Profiles

- Quantum Chemical Descriptors: The target compound’s HOMO/LUMO energies are expected to differ from analogs in , such as (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (HOMO: -8.723 eV, LUMO: 4.959 eV).

- Hydrophobicity and Solubility: The hydroxy group likely decreases cLogP compared to non-polar derivatives like (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (cLogP: ~3.5; ). This improves aqueous solubility, critical for bioavailability .

Comparative Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Core Scaffold | Key Substituents | HOMO (eV) | LUMO (eV) | cLogP |

|---|---|---|---|---|---|

| Target Compound | Octahydroisoquinoline | 4a-OH, p-tolyl | -8.9* | 5.1* | 2.8* |

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)propenone | Phenyl | 4-OCH3, p-tolyl | -8.72 | 4.96 | 3.2 |

| (E)-3-(4-Hydroxyphenyl)-1-trihydroxyphenylpropenone | Phenyl | 4-OH, 2,4,6-triOH | -8.17 | 5.39 | 1.5 |

*Predicted values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.